2,2-Dimethyl-1-nitrosopyrrolidine

Description

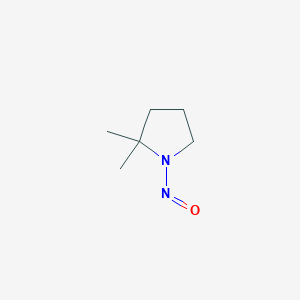

Structure

2D Structure

3D Structure

Properties

CAS No. |

31967-07-4 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2,2-dimethyl-1-nitrosopyrrolidine |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4-3-5-8(6)7-9/h3-5H2,1-2H3 |

InChI Key |

JREXAXGIGNNPNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1N=O)C |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanistic Investigations of 2,2 Dimethyl 1 Nitrosopyrrolidine

Established and Emerging Synthetic Methodologies for 2,2-Dimethyl-1-nitrosopyrrolidine

The synthesis of this compound can be achieved through various chemical routes, ranging from traditional methods to more modern, non-conventional approaches.

Chemical Synthesis Approaches

The most common method for the synthesis of N-nitrosamines, including this compound, is the N-nitrosation of the corresponding secondary amine , in this case, 2,2-dimethylpyrrolidine (B1580570). sci-hub.se This reaction is typically carried out by treating the secondary amine with a nitrosating agent.

R₂NH + HNO₂ → R₂N-N=O + H₂O

Where R₂NH represents the secondary amine (2,2-dimethylpyrrolidine) and R₂N-N=O is the resulting N-nitrosamine (this compound).

Other established nitrosating agents include nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF₄), which are often employed in organic solvents. nih.gov Alkyl nitrites, such as tert-butyl nitrite (B80452) (TBN), are also effective nitrosating agents, particularly in organic media under mild conditions. nih.govresearchgate.net

A specific example of a related synthesis is the preparation of N-nitrosopyrrolidine, where pyrrolidine (B122466) is treated with ethyl nitrite. orgsyn.org This method can be adapted for the synthesis of this compound.

Non-Conventional Synthetic Routes

Emerging synthetic methodologies aim to provide safer and more environmentally friendly alternatives to traditional approaches. These non-conventional routes include photochemical and electrochemical methods.

Photochemical Synthesis: While not extensively explored for a wide range of N-nitrosamines, photochemical methods have been proposed. cardiff.ac.uk One example involves a trans-nitrosation reaction where the nitroso group is transferred from one molecule to another under photochemical conditions. cardiff.ac.uk

Electrochemical Synthesis: Electrosynthesis offers a sustainable and mild alternative to reagent-based oxidation. cardiff.ac.uk An electrochemical approach for the synthesis of N-nitrosamines has been developed using sodium nitrite as the nitroso source in an aqueous acetonitrile (B52724) solution. researchgate.net This method avoids the need for harsh acids or other toxic chemicals and has been successfully applied to a variety of cyclic and acyclic secondary amines. researchgate.net The proposed mechanism involves the one-electron oxidation of the nitrite anion to form dinitrogen tetroxide (N₂O₄), which then reacts with the secondary amine to produce the N-nitrosamine. cardiff.ac.uk

Detailed Mechanistic Analysis of N-Nitrosation Processes

The formation of this compound through N-nitrosation is a complex process influenced by several factors, including the nature of the nitrosating agent, the chemistry of the precursor amine, and the reaction environment.

Role of Nitrosating Agents and Precursor Amine Chemistry

The key step in the formation of N-nitrosamines is the reaction between a nitrosating agent and a vulnerable secondary or tertiary amine. contractpharma.com

Nitrosating Agents: Various species can act as nitrosating agents. The most common are derived from nitrite (NO₂⁻) under acidic conditions, which forms nitrous acid (HNO₂). nih.gov Nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺) . wikipedia.orglibretexts.org Other significant nitrosating agents include:

Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) sci-hub.senih.gov

Nitrosyl halides (e.g., NOCl) nih.gov

Nitrosonium salts (e.g., NOBF₄) nih.gov

Alkyl nitrites nih.gov

The reactivity of these agents varies, with nitrosonium salts and nitrosyl halides being particularly potent. nih.gov

Precursor Amine Chemistry: The precursor for this compound is 2,2-dimethylpyrrolidine . As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. wikipedia.org The basicity of the amine is a crucial factor; more basic amines are generally more reactive towards nitrosating agents. However, under acidic conditions, the amine can be protonated, which deactivates it towards electrophilic attack by the nitrosonium ion. researchgate.net

Influence of Reaction Environment on Nitrosation Kinetics

The rate of N-nitrosation is highly dependent on the reaction environment, particularly the pH.

The optimal pH for the nitrosation of secondary amines with nitrous acid is typically in the range of 3-5. usp.org This is because this pH range represents a compromise: it is acidic enough to generate a sufficient concentration of the active nitrosating agent (the nitrosonium ion), but not so acidic as to fully protonate and thus deactivate the amine precursor. researchgate.net At a pH greater than 7, the risk of nitrosation is generally considered low, although it cannot be entirely excluded, especially in the presence of catalysts like formaldehyde (B43269). usp.orgusp.org

The presence of certain compounds can also influence nitrosation kinetics. For instance, formaldehyde has been shown to enhance the formation of N-nitrosamines at neutral pH. nih.gov Conversely, antioxidants like ascorbic acid can act as scavengers of nitrosating agents, thereby inhibiting nitrosamine (B1359907) formation. contractpharma.com

Electrophilic and Radical Initiated Formation Pathways

The formation of N-nitrosamines can proceed through different mechanistic pathways, primarily electrophilic and, to a lesser extent, radical-initiated routes.

Electrophilic Pathway: The most common pathway for N-nitrosation is an electrophilic attack of a nitrosating agent on the nucleophilic nitrogen of the secondary amine. wikipedia.orgnih.gov The mechanism typically involves the following steps:

Formation of an electrophilic nitrosating species, such as the nitrosonium ion (NO⁺), from a precursor like nitrous acid. wikipedia.orglibretexts.org

The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrogen of the nitrosonium ion. wikipedia.orglibretexts.org

A proton is lost from the nitrogen atom, yielding the stable N-nitrosamine. wikipedia.org

This can be summarized as: R₂NH + NO⁺ → R₂N-NOH⁺ R₂N-NOH⁺ → R₂N-NO + H⁺

Radical-Initiated Pathways: While less common, radical-initiated pathways for nitrosamine formation have also been proposed. For example, in the presence of peroxynitrite (ONOO⁻), a free radical mechanism involving the one-electron oxidation of the secondary amine to form an amino radical (R₂N•) has been suggested. nih.gov This amino radical can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to form the corresponding nitrosamine or nitramine. nih.gov

Another instance of radical involvement is the photolysis of N-nitrosamines, which can lead to the fragmentation of the N-N bond, producing nitric oxide (NO) and an amino radical. acs.org While this is a decomposition pathway, the reverse reaction, the recombination of these radicals, can reform the nitrosamine. acs.org

Formation from Sterically Hindered Pyrrolidine Derivatives

The introduction of bulky substituents on the pyrrolidine ring, particularly in close proximity to the nitrogen atom, significantly influences the rate and feasibility of N-nitrosation. This phenomenon, known as steric hindrance, plays a crucial role in the formation of this compound from its parent secondary amine, 2,2-dimethylpyrrolidine.

Detailed Research Findings:

The presence of two methyl groups on the carbon atom adjacent to the nitrogen in 2,2-dimethylpyrrolidine creates a sterically crowded environment around the nitrogen's lone pair of electrons. This steric bulk impedes the approach of the nitrosating agent, thereby reducing the rate of the nitrosation reaction.

While specific kinetic studies on the nitrosation of 2,2-dimethylpyrrolidine are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems, such as substituted piperidines. Research on the nitrosation of piperidine (B6355638) and its methylated derivatives has demonstrated a clear correlation between steric hindrance and reaction rate.

A study investigating the kinetics of nitrosation for a series of piperidine compounds found a distinct sequence of reactivity. The rate of nitrosation was observed to decrease as the degree of substitution on the alpha-carbons (the carbon atoms adjacent to the nitrogen) increased. acs.org In the case of 2,6-dimethylpiperidine, where both alpha-carbons are substituted with methyl groups, no nitrosation was observed under the experimental conditions. acs.org This provides strong evidence for the profound inhibitory effect of steric hindrance on the N-nitrosation of cyclic secondary amines.

This principle can be directly applied to the pyrrolidine system. The steric hindrance in 2,2-dimethylpyrrolidine, while perhaps slightly different in magnitude due to the five-membered ring structure compared to the six-membered ring of piperidine, is expected to have a similar deactivating effect on the N-nitrosation reaction. The two methyl groups at the C2 position effectively shield the nitrogen atom, making the formation of this compound a significantly less favorable process compared to the nitrosation of unsubstituted pyrrolidine.

The general mechanism for the nitrosation of a secondary amine involves the formation of dinitrogen trioxide (N₂O₃) from nitrous acid in acidic solution. The secondary amine then acts as a nucleophile, attacking one of the nitrogen atoms of N₂O₃. The steric bulk of the two methyl groups in 2,2-dimethylpyrrolidine would physically obstruct this nucleophilic attack, thus inhibiting the formation of the N-N bond required for the nitrosamine product. acs.org

Data on Steric Hindrance Effects on Nitrosation of Cyclic Amines

The following table, based on the findings for piperidine derivatives, illustrates the qualitative impact of steric hindrance on the rate of N-nitrosation. This serves as a strong predictive model for the behavior of substituted pyrrolidines.

| Compound | Structure | Relative Rate of Nitrosation |

| Piperidine |  | High |

| 2-Methylpiperidine |  | Moderate |

| 2,6-Dimethylpiperidine |  | Not Observed acs.org |

| Pyrrolidine |  | High (Expected) |

| 2,2-Dimethylpyrrolidine |  | Very Low (Expected) |

This table is illustrative and based on established principles of steric hindrance in chemical reactions. The relative rates are qualitative comparisons.

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethyl 1 Nitrosopyrrolidine

Alpha-Hydroxylation and Subsequent Chemical Cascades

Alpha-hydroxylation is considered a critical metabolic activation pathway for cyclic nitrosamines. nih.govumn.edu This process involves the enzymatic oxidation of the carbon atom adjacent (in the alpha position) to the nitroso group, initiating a cascade of chemical reactions that produce highly reactive intermediates.

The primary catalysts for the alpha-hydroxylation of nitrosamines are the Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.gov For the parent compound, N-nitrosopyrrolidine (NPYR), members of the P450 2A subfamily have been identified as important catalysts for this transformation. nih.gov The reaction involves the insertion of an oxygen atom at the alpha-carbon, converting a C-H bond into a C-OH bond.

In the case of 2,2-Dimethyl-1-nitrosopyrrolidine, there are two alpha-carbons: C2, which is substituted with two methyl groups, and C5, which is a methylene (-CH2-) group. The enzymatic hydroxylation is expected to occur predominantly at the C5 position due to the steric hindrance imposed by the gem-dimethyl group at the C2 position. This regioselectivity is a key determinant in the subsequent chemical transformations.

Table 1: Cytochrome P450 Isozymes Involved in Nitrosamine (B1359907) Metabolism

| Enzyme Family | Specific Isozyme(s) | Role in Nitrosamine Metabolism | Reference |

| Cytochrome P450 2A | P450 2A3, 2A4, 2A5, 2A6, 2A13 | Catalyze α-hydroxylation of cyclic nitrosamines like N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP). | nih.gov |

The product of enzymatic alpha-hydroxylation, an alpha-hydroxy nitrosamine, is a highly unstable intermediate. nih.govumn.edu For this compound, hydroxylation at the C5 position would yield 2,2-Dimethyl-5-hydroxy-1-nitrosopyrrolidine. This intermediate is not typically isolated due to its short half-life.

These unstable compounds spontaneously undergo ring-opening to form a linear diazo-intermediate. nih.govumn.edu The study of these transient species is often performed using stable precursors, such as alpha-acetoxy nitrosamines, which hydrolyze to generate the corresponding alpha-hydroxy nitrosamine in situ. nih.govnih.gov The decomposition of the alpha-hydroxy intermediate derived from NPYR results in the formation of 2-hydroxytetrahydrofuran, the cyclic hemiacetal of 4-hydroxybutyraldehyde. nih.gov

The unstable alpha-hydroxy nitrosamine intermediate is a precursor to highly electrophilic species, including diazonium ions. nih.gov Following the initial hydroxylation, the intermediate undergoes a chemical cascade. The alpha-hydroxynitrosamine is in equilibrium with a ring-opened oxoalkyldiazohydroxide. This species can then lose water to form a reactive alkyldiazonium ion.

This diazonium ion is a potent electrophile that can react with nucleophilic sites on cellular macromolecules. It is this reactivity that is linked to the biological effects of many nitrosamines. The formation of these DNA-reactive electrophilic diazonium species is a critical consequence of the metabolic activation pathway. nih.govchemrxiv.org

The molecular structure of a nitrosamine significantly influences the rate and likelihood of its metabolic activation via alpha-carbon hydroxylation. nih.gov Substituents on the carbon atoms alpha to the nitroso group can exert both electronic and steric effects that modulate the reaction.

Steric Effects: The presence of bulky substituents at the alpha-carbon position can hinder the approach of the CYP enzyme, thereby reducing the rate of hydroxylation. nih.gov For this compound, the two methyl groups at the C2 position create significant steric hindrance. This structural feature is expected to effectively block hydroxylation at C2, directing the metabolic attack to the less hindered C5 position. Studies on other nitrosamines have shown that substitution with bulky groups like isopropyl or tert-butyl at the alpha-carbon can significantly reduce or even negate genotoxicity by impeding this crucial activation step. nih.gov

Electronic Effects: While less pronounced in this specific molecule, electron-withdrawing or -donating groups near the alpha-carbon can alter the electron density of the C-H bond, influencing its susceptibility to oxidative cleavage by CYP enzymes.

Table 2: Influence of Alpha-Carbon Substitution on Nitrosamine Reactivity

| Substitution Pattern | Effect on α-Hydroxylation | Consequence | Reference |

| No substitution (e.g., NPYR) | Occurs at either α-carbon. | Metabolic activation proceeds readily. | nih.govnih.gov |

| Bulky alkyl groups (e.g., isopropyl, tert-butyl) | Sterically hindered, reducing the rate of hydroxylation. | Reduced metabolic activation and genotoxicity. | nih.gov |

| Gem-dimethyl group (as in this compound) | Expected to block hydroxylation at the substituted carbon (C2) and direct it to the unsubstituted α-carbon (C5). | Regioselective metabolic activation. | nih.gov |

Denitrosation Reactions and N-N Bond Scission Pathways

Denitrosation represents an alternative chemical pathway for nitrosamines, involving the cleavage of the nitrogen-nitrogen (N-N) bond. This reaction can be catalyzed by various chemical or enzymatic systems and results in the formation of a secondary amine and a nitrosating species.

Under acidic conditions, this compound can undergo proton-catalyzed denitrosation. The mechanism involves the protonation of the oxygen atom of the nitroso group. This is followed by the cleavage of the N-N bond, which releases nitric oxide (NO) or a related nitrosating agent and generates the corresponding secondary amine, 2,2-dimethylpyrrolidinium ion. This pathway is generally considered a detoxification route, as it prevents the formation of the alkylating diazonium ions produced via the alpha-hydroxylation pathway.

Nucleophilic Attack and Denitrosation Products

Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines. This process typically occurs under acidic conditions, where protonation of the nitrosamine oxygen enhances the electrophilicity of the nitrogen atom, making it susceptible to nucleophilic attack. The reaction results in the regeneration of the parent secondary amine, 2,2-dimethylpyrrolidine (B1580570), and the transfer of the nitroso group to the nucleophile.

The general mechanism involves the initial, reversible protonation of the nitrosamine. This is followed by the rate-determining step where a nucleophile (Nu) attacks the nitrogen atom of the nitroso group. This leads to the formation of the amine and a nitrosonium carrier species (NuNO). To ensure the denitrosation reaction proceeds to completion, a "nitrite trap" is often added. This substance reacts irreversibly with the released nitroso group, preventing the reformation of the nitrosamine.

Studies on various N-nitrosamines have identified several effective nucleophiles and catalysts for this transformation. The reactivity and efficiency of these nucleophiles can be influenced by factors such as solvent polarity. For instance, the denitrosation of compounds like N-nitrosopyrrolidine is catalyzed by nucleophiles in the order of effectiveness: Thiourea > Bromide > Chloride. The ease of denitrosation generally follows the order of aryl-substituted > alkyl-substituted nitrosamines.

Electrophilic Attack on the Nitrosamine Moiety

The nitrosamine group possesses a nucleophilic oxygen atom, which can react with strong electrophiles. This reactivity allows for the modification of the nitrosamine moiety, leading to the formation of various derivatives.

The oxygen atom of the N-nitroso group can be targeted by powerful alkylating or silylating agents. Reaction with electrophiles such as trialkyloxonium salts results in the formation of O-alkylated derivatives, which are stable alkoxydiazenium salts. Similarly, reaction with silylating agents like trimethylsilyl chloride can yield O-silylated products.

The regioselectivity of alkylation (N- vs. O-alkylation) in ambident heterocyclic anions can be influenced by several factors, including the nature of the solvent, the counter-ion, the leaving group, and the steric hindrance of both the substrate and the alkylating agent. researchgate.net In related heterocyclic systems like 2-pyridones, O-alkylation is often favored when bulky substituents are present near the nitrogen atom and when bulky alkylating agents are used. researchgate.net Given the steric hindrance from the two methyl groups at the C2 position of this compound, electrophilic attack would be expected to occur preferentially at the less sterically hindered oxygen atom.

Characterization of these O-substituted derivatives would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the formation of the new C-O or Si-O bond and the resulting cationic diazenium structure.

Reductive Chemical Transformations

The nitrosamine functional group can be readily reduced to form the corresponding hydrazine (B178648) or, under more vigorous conditions, the parent amine.

A well-established method for the synthesis of hydrazines is the catalytic hydrogenation of the corresponding N-nitrosamines. google.com This transformation is effectively carried out using hydrogen gas in the presence of a heterogeneous catalyst. google.com The reaction involves the reduction of the N-NO bond to an N-NH2 bond.

The process for preparing hydrazines from nitrosamines generally involves treating the nitrosamine with hydrogen at pressures above atmospheric and temperatures typically between 0°C and 75°C. google.com A variety of Group 8 metals, such as palladium, platinum, rhodium, and nickel, supported on materials like carbon, are effective catalysts for this reaction. google.com Supported palladium and platinum catalysts have been noted for their superior performance. google.com The reaction yields the corresponding hydrazine and water as a byproduct. google.com For this compound, this reaction would yield 1-amino-2,2-dimethylpyrrolidine.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | 5% Palladium on Carbon, Platinum Oxide |

| Pressure (p.s.i.g.) | 50 - 10,000 |

| Temperature (°C) | 0 - 75 |

| Solvent | Toluene, Water |

| Primary Product | Corresponding Hydrazine |

Electrolytic reduction offers an alternative pathway for converting N-nitrosamines to their corresponding hydrazines. This method can produce hydrazines in high yields, often between 70% and 95%. google.com The process involves the electrochemical reduction of the nitroso group at a cathode in an electrolytic cell. While effective, electrolytic reduction is often considered more expensive compared to catalytic hydrogenation. google.com For dialkylnitrosamines, this reduction is reported to proceed smoothly in acidic ethanol.

Photochemical Decomposition Mechanisms

N-nitrosamines are known to be sensitive to ultraviolet (UV) light. Exposure to UV radiation can induce the cleavage of the N-N bond, which is the weakest bond in the molecule, leading to the decomposition of the compound. The primary photochemical event is the homolytic fission of the N-NO bond, generating an aminyl radical and a nitric oxide radical.

Direct Photolysis Quantum Yields and Pathways

The direct photolysis of nitrosamines is a significant environmental degradation process. The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key parameter in assessing the photochemical fate of these compounds. For N-nitrosopyrrolidine (NPYR), the quantum yield has been determined under various conditions.

In aqueous solutions exposed to simulated sunlight, N-nitrosopyrrolidine exhibits a quantum yield of 0.55. nih.gov Under UV irradiation, the quantum yield for NPYR has been reported to be in the range of 0.43 to 0.61. acs.org Another study focusing on UV direct photolysis determined the quantum yield to be 0.3. nih.gov This high efficiency of light absorption and conversion into chemical reaction indicates that NPYR, and likely this compound, are susceptible to rapid degradation in the presence of sunlight.

The primary pathway for the photolytic degradation of nitrosamines involves the cleavage of the N-N bond. mdpi.comnih.gov Upon absorption of UV radiation, the molecule is promoted to an excited state, leading to the breaking of this bond. For N-nitrosamines, this process can proceed through several pathways:

Homolytic Cleavage: This pathway results in the formation of an aminium radical and a nitric oxide radical.

Heterolytic Cleavage: This process, often facilitated by water molecules, leads to the formation of a secondary amine and nitrous acid. mdpi.com

In the case of NPYR, one proposed pathway involves the cleavage of the nitroso group to form a nitric oxide radical (NO•), which is then followed by hydrolysis. nih.gov Another potential pathway is the oxidation of intermediate amine compounds. nih.gov The specific products and their distribution can be influenced by the surrounding environmental conditions.

Table 1: Reported Direct Photolysis Quantum Yields for N-Nitrosopyrrolidine (NPYR)

| Condition | Quantum Yield (Φ) | Reference |

| Aqueous solution, simulated sunlight | 0.55 | nih.gov |

| Aqueous solution, solar simulator | 0.43 - 0.61 | acs.org |

| Aqueous solution, direct UV photolysis | 0.3 (± 0.01) | nih.gov |

Influence of Wavelength and Solvent on Photolytic Chemical Fate

The wavelength of incident light and the nature of the solvent can significantly influence the rate and mechanism of photolytic degradation of chemical compounds, including nitrosamines.

Influence of Wavelength:

Nitrosamines typically exhibit two main absorption bands in the UV-Vis spectrum: a strong absorption band around 230 nm (π → π* transition) and a weaker band in the range of 330-340 nm (n → π* transition). researchgate.netsci-hub.se The latter, less intense band, overlaps with the solar spectrum at the Earth's surface and is primarily responsible for the environmental photodecay of nitrosamines. researchgate.net

Studies on N-nitrosodimethylamine (NDMA) have shown that different UV wavelengths can lead to varying degradation efficiencies. For instance, a 222-nm lamp was found to be four times more efficient, and a 230- to 270-nm filtered medium pressure mercury lamp was 2.8 times more efficient than a conventional 254-nm low-pressure mercury lamp for NDMA degradation. nih.gov This suggests that the photolytic fate of this compound would also be wavelength-dependent, with shorter UV wavelengths likely leading to more rapid degradation. Research on NPYR has demonstrated that irradiation with monochromatic light at 340 nm, which is its absorption maximum, results in the highest genotoxic activity of its photoproducts, indicating a clear wavelength-dependent effect on its transformation. nih.gov

Influence of Solvent:

The polarity of the solvent can affect the rate of photolytic reactions. For compounds that undergo n → π* transitions, such as nitrosamines, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, meaning the absorption maximum moves to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation.

The rate of photolysis can be linearly dependent on the solvent's dielectric constant, which is a measure of its polarity. nih.gov For reactions involving a dipolar intermediate, an increase in solvent polarity can promote the degradation of this intermediate. nih.gov Therefore, it can be inferred that the photolysis of this compound in more polar solvents like water may proceed at a different rate compared to less polar organic solvents. The specific effects would depend on the nature of the excited state and the reaction pathway. Additionally, the presence of other substances in the solvent, such as dissolved organic carbon, can act as light screeners and slow down the direct photolysis rate. acs.org The pH of the solvent is another critical factor, with studies on other nitrosamines showing that lower pH is a favorable condition for photolytic degradation. researchgate.netknu.ac.kr

Table 2: Summary of Wavelength and Solvent Influences on Nitrosamine Photolysis

| Factor | Influence | General Observation for Nitrosamines |

| Wavelength | Affects the rate and efficiency of degradation. | Shorter UV wavelengths generally lead to higher degradation efficiency. The rate is highest at the compound's absorption maximum. nih.govnih.gov |

| Solvent Polarity | Can alter the rate of photolysis. | Increased polarity can affect the rate, with the specific effect depending on the reaction mechanism. nih.gov |

| Solvent pH | Influences degradation kinetics and product formation. | Lower pH generally favors the photolytic degradation of nitrosamines. researchgate.netknu.ac.kr |

| Dissolved Species | Can inhibit direct photolysis. | Dissolved organic matter can act as a light screen, reducing the rate of degradation. acs.org |

Metabolic Chemical Transformation Pathways of 2,2 Dimethyl 1 Nitrosopyrrolidine in Biological Systems

Enzymatic Biotransformation Systems

The metabolic fate of 2,2-Dimethyl-1-nitrosopyrrolidine is intrinsically linked to the activity of various enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a central role. These enzymes catalyze the initial oxidative steps that are essential for the compound's bioactivation.

The primary and rate-limiting step in the metabolic activation of cyclic nitrosamines like N-nitrosopyrrolidine (NPYR), the parent compound of this compound, is α-hydroxylation. acs.org This reaction is catalyzed by specific Cytochrome P450 enzymes. The presence of two methyl groups at the C2 position in this compound sterically hinders and blocks α-hydroxylation at that carbon, meaning metabolic activation must occur at the C5 position.

Research on the structurally similar NPYR has identified several key P450 isoforms. CYP2E1 is known to be one of the most active enzymes in the metabolism of N-nitrosodimethylamine (NDMA) and NPYR. fda.gov Studies using cDNA-expressed human P450 2E1 have demonstrated its ability to catalyze NPYR α-hydroxylation. researchgate.net The induction of CYP2E1 by various substances can, therefore, influence the rate of metabolism. drughunter.comupol.cz

In addition to CYP2E1, members of the CYP2A subfamily are significant catalysts of nitrosamine (B1359907) α-hydroxylation. nih.gov Studies comparing the catalytic activities of rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13 have shown their ability to metabolize NPYR. nih.gov For instance, expressed CYP2A3, found in the rat esophagus, is a poor catalyst for NPYR α-hydroxylation but effectively metabolizes the related compound N-nitrosopiperidine (NPIP). acs.org This highlights the tissue-specific and substrate-specific nature of P450-mediated metabolism, which can explain differences in organ-specific carcinogenicity among nitrosamines. acs.org Rat liver microsomes, which contain a different profile of P450s, are capable of efficiently activating both NPIP and NPYR. acs.org

| Enzyme/System | Species | KM (μM) | Vmax or kcat | Reference |

|---|---|---|---|---|

| Liver Microsomes | Rat | 360 (apparent Km) | Not Specified | nih.gov |

| CYP2A3 | Rat | 1198 ± 308 | Poor catalyst | acs.org |

| CYP2E1 | Human | 34 | Not Specified | researchgate.net |

| P450 2A Isoforms (general) | Human, Rat, Mouse | Variable | Variable | nih.gov |

Chemical Structures and Reactivity of Metabolic Intermediates

The multi-step process of metabolic transformation converts the relatively stable parent nitrosamine into highly reactive electrophilic species.

The metabolic activation of this compound begins with the P450-catalyzed α-hydroxylation at the C5 position, yielding the unstable proximate metabolite, 5-hydroxy-2,2-dimethyl-1-nitrosopyrrolidine . This α-hydroxynitrosamine is not isolated but spontaneously undergoes ring-opening.

| Metabolite Type | Chemical Name/Structure | Description | Reference |

|---|---|---|---|

| Proximate Metabolite | 5-hydroxy-2,2-dimethyl-1-nitrosopyrrolidine | Unstable product of C5 α-hydroxylation. | researchgate.netnih.gov |

| Ultimate Metabolite | 4-oxo-4-methylpentyldiazonium ion | Highly reactive electrophile formed upon ring-opening of the proximate metabolite. | nih.gov |

The ultimate carcinogenicity of nitrosamines is linked to the ability of their metabolic products to damage DNA. The 4-oxo-4-methylpentyldiazonium ion generated from this compound is a potent alkylating agent. nih.gov This electrophilic cation can attack nucleophilic sites on DNA bases.

This reaction leads to the formation of covalent DNA adducts, which, if not repaired, can lead to mutations during DNA replication. nih.govwikipedia.org While the specific adducts for this compound are not detailed in the literature, the mechanism follows the general pathway for nitrosamines where the diazonium ion releases N₂ gas and transfers its alkyl group to DNA. nih.gov This process of DNA alkylation is considered the key molecular event that initiates carcinogenesis. nih.govnih.gov

Conjugation Chemistry of Metabolic Products

Following Phase I oxidative metabolism, the resulting metabolites can undergo Phase II conjugation reactions. wikipedia.orgnih.gov These reactions generally increase water solubility and facilitate excretion, serving as a detoxification pathway. upol.cz While specific conjugation data for this compound is limited, the metabolism of other nitrosamines provides insight into likely pathways.

Glucuronidation is a major detoxification route for many nitrosamines, such as the tobacco-specific nitrosamine NNAL. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For related nitrosamines, UGT1A4 and UGT2B10 have been identified as the most active isoforms in catalyzing N-glucuronidation, a process that renders the compounds non-tumorigenic. researchgate.netnih.gov It is plausible that hydroxylated metabolites of this compound or the parent compound itself could be substrates for UGT enzymes.

Furthermore, the highly reactive electrophilic intermediates generated during bioactivation can be detoxified by conjugation with glutathione (B108866) (GSH). nih.gov This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), neutralizes the electrophile, preventing it from reacting with critical cellular targets like DNA. nih.gov

Metabolites of NPYR have been identified as compounds like 1,4-butanediol (B3395766) and gamma-hydroxybutyrate, which can enter general cellular metabolic pools and be further broken down, representing another route of detoxification. nih.gov

Glucuronidation, Sulfation, and Acetylation Pathways of Derived Metabolites

Following the initial oxidative metabolism of this compound, its hydroxylated derivatives are expected to undergo conjugation with endogenous molecules such as glucuronic acid, sulfate (B86663), or an acetyl group. These reactions increase the water solubility of the metabolites, thereby aiding in their elimination via urine and bile.

Glucuronidation: This is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.gov Hydroxylated metabolites of nitrosamines are known to be substrates for UGTs. For instance, studies on the urinary metabolites of N-nitrosodipropylamine, a related nitrosamine, have shown that the major excretion product is the β-glucuronide of its hydroxylated metabolite, N-nitroso-2-hydroxypropylpropylamine. nih.gov This suggests that the hydroxylated metabolites of this compound would likely undergo a similar conjugation to form glucuronide adducts.

Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite, a reaction catalyzed by sulfotransferase (SULT) enzymes. Sulfation is another common route for the detoxification of hydroxylated compounds. Research on the metabolism of various xenobiotics has demonstrated the formation of sulfate conjugates, which are then excreted. nih.gov It is plausible that hydroxylated metabolites of this compound are also substrates for SULTs.

Acetylation: N-acetyltransferases (NATs) are responsible for the transfer of an acetyl group from acetyl-CoA to metabolites containing an amine group. While the primary metabolites of this compound are expected to be hydroxylated, further metabolic steps could potentially lead to the formation of amino-containing derivatives that could then be acetylated.

Due to the absence of specific studies on this compound, detailed quantitative data on the extent of each conjugation pathway for its specific metabolites are not available. However, based on the known metabolism of similar compounds, a hypothetical representation of these pathways can be constructed.

Hypothetical Conjugation of this compound Metabolites

| Initial Metabolite (Hypothetical) | Conjugation Pathway | Enzyme Family | Resulting Conjugate (Hypothetical) |

| Hydroxylated this compound | Glucuronidation | UGTs | This compound-O-glucuronide |

| Hydroxylated this compound | Sulfation | SULTs | This compound-O-sulfate |

| Amino-derivative of this compound | Acetylation | NATs | N-acetyl-2,2-Dimethyl-1-nitrosopyrrolidine derivative |

Computational and Theoretical Chemistry Approaches for 2,2 Dimethyl 1 Nitrosopyrrolidine

Quantum Mechanical Studies of Molecular and Electronic Structure

Ab Initio Calculations of Ground and Excited States

No specific ab initio calculations for the ground and excited states of 2,2-Dimethyl-1-nitrosopyrrolidine have been reported in the reviewed literature. Such studies would be valuable for understanding the fundamental electronic properties of the molecule, including its electronic transitions and photochemistry, which are important for assessing its stability and potential for light-induced reactions.

Density Functional Theory (DFT) Investigations of Chemical Reactivity

There is a lack of Density Functional Theory (DFT) studies focused on the chemical reactivity of this compound. DFT is a powerful tool for investigating reactivity descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and Fukui functions. For other nitrosamines, DFT has been used to predict sites of metabolic attack and to understand the electronic factors that govern their carcinogenic potential. Similar investigations for the 2,2-dimethyl derivative would be necessary to understand how the methyl groups influence its reactivity profile.

Conformational Analysis and Energy Minima Identification

A detailed conformational analysis of this compound, including the identification of its energy minima, has not been published. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope and twist forms). The presence of two methyl groups on the same carbon atom would significantly influence the preferred conformation and the rotational barrier around the N-N bond, which is a key structural feature of nitrosamines.

Theoretical Reaction Mechanism Analysis

Transition State Characterization and Activation Energy Determination

No research is available on the characterization of transition states or the determination of activation energies for reactions involving this compound. A key reaction for nitrosamines is the metabolic α-hydroxylation, which is considered the initial step in their activation to carcinogenic species. Theoretical analysis of this mechanism for this compound would require the calculation of the transition state structures and their corresponding activation energy barriers, providing insight into its potential metabolic fate and carcinogenic potency.

Solvent Effects on Reaction Energetics

The influence of solvent on the reaction energetics of this compound has not been computationally investigated. Solvent models, both implicit and explicit, are crucial for accurately simulating chemical reactions in a biological environment. Such studies would be essential for understanding how the aqueous environment of a cell affects the stability of reactants, products, and transition states in the metabolic pathways of this compound.

Molecular Orbital Theory Applications to Nitrosamine (B1359907) Reactivity

Molecular Orbital (MO) theory and other quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in understanding the chemical reactivity of N-nitrosamines, including this compound. nih.govacs.org These computational approaches provide detailed insights into the electronic structure and energy landscapes of reaction pathways, which are crucial for predicting reactivity. nih.govacs.org The reactivity of nitrosamines is largely dictated by the electronic properties of the N-nitroso group and the adjacent α-carbon atoms.

For this compound, the key reactive site involved in its metabolic activation is the α-carbon. MO theory helps in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to predict sites susceptible to electrophilic or nucleophilic attack. The metabolic activation of nitrosamines typically begins with an enzyme-catalyzed α-hydroxylation step. nih.govfrontiersin.org Quantum chemical calculations can model this process by determining the activation barriers and reaction energies. nih.govacs.org

Studies on related nitrosamines show that both steric and electronic factors significantly influence the formation of the ultimate carcinogenic species, the carbenium ion. nih.govacs.org In this compound, the two methyl groups on one of the α-carbons introduce significant steric hindrance. Furthermore, these electron-donating methyl groups influence the electron density distribution across the molecule. DFT calculations can quantify these effects on the Gibbs free energies of reaction and the activation barriers for key steps like hydroxylation and the subsequent formation of the diazonium ion. nih.govacs.org While qualitative insights can be gained from frontier orbitals, a more quantitative understanding of conformational stability and reactivity is often achieved through energy partition analysis within DFT. nih.gov This reveals that electrostatic interactions are frequently the dominant factor in determining molecular stability. nih.gov

| Computational Method | Application to Nitrosamine Reactivity | Key Parameters Calculated | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling of metabolic activation pathways. nih.govacs.org | Gibbs free energies, activation barriers, reaction thermodynamics. nih.govacs.org | Predicts the energetic feasibility of α-hydroxylation at the C5 position and assesses the electronic influence of the C2-dimethyl groups. |

| Molecular Orbital (MO) Theory | Analysis of electronic structure and frontier orbitals (HOMO/LUMO). nih.gov | Orbital energies, electron density distribution. | Identifies regions of high electron density and sites susceptible to electrophilic attack by metabolic enzymes. |

| Ab Initio Methods | High-accuracy calculation of electronic structure and reaction pathways. researchgate.net | Reaction models, energy profiles. researchgate.net | Provides a foundational understanding of the elimination processes following initial metabolic steps. |

In Silico Prediction of Chemical Transformation Pathways

Predictive Modeling of Metabolic Chemical Transformations

In silico models are crucial for predicting the metabolic fate of chemicals like this compound, especially when experimental data is scarce. nih.govchemrxiv.org The primary focus for nitrosamines is predicting the likelihood of metabolic activation, which is predominantly initiated by α-carbon hydroxylation mediated by Cytochrome P450 (CYP) enzymes. nih.govacs.org

Predictive models are often built using large datasets of known metabolic transformations from non-nitrosamine compounds to identify structural features that influence CYP-mediated hydroxylation. nih.govchemrxiv.orgacs.org These models use machine learning algorithms and quantitative structure-activity relationship (QSAR) approaches to correlate molecular fragments and physicochemical properties with metabolic outcomes. acs.orgnih.gov For this compound, the structure presents two distinct α-carbon positions: the C2 carbon, which is substituted with two methyl groups, and the C5 carbon, which is a methylene (-CH2-) group.

The predictive models would analyze the structural environment of these α-carbons. The gem-dimethyl group at the C2 position is a significant structural feature. Such substitution typically prevents hydroxylation at that site due to the absence of a hydrogen atom and considerable steric hindrance. Therefore, predictive models would almost certainly identify the C5 methylene group as the primary site of metabolic hydroxylation. acs.org Some advanced models can calculate atomic descriptors representing charge, reactivity, and steric effects to predict the most likely sites of metabolism with high speed and accuracy. simulations-plus.com While prediction of α-hydroxylation is a critical step, it is not sufficient on its own to forecast carcinogenic potency, as other factors like the reactivity of the resulting diazonium intermediate also play a role. nih.govacs.org

| Modeling Approach | Principle | Application to this compound |

|---|---|---|

| Fragment-Based Models | Identifies structural motifs that positively or negatively impact the probability of hydroxylation based on large xenobiotic metabolism datasets. chemrxiv.orgacs.org | The model would recognize the unsubstituted α-CH2 group at C5 as a likely site for hydroxylation, while the C2 quaternary carbon would be predicted as non-metabolizable. |

| Machine Learning (e.g., ANNs) | Uses artificial neural networks trained on atomic descriptors for charge, reactivity, and sterics to predict susceptible metabolic sites. simulations-plus.com | Predicts the lability of each site, likely ranking the C5 hydrogens as highly susceptible to metabolic attack. |

| Mechanism-Based SAR | Integrates known metabolic activation mechanisms (e.g., α-hydroxylation) into structure-activity relationship models. nih.gov | Defines structural boundaries for activation, confirming the C5 position as the site for metabolic activation leading to potential DNA reactivity. nih.gov |

Computational Assessment of Chemical Stability

Computational chemistry provides powerful tools for assessing the chemical stability of molecules like this compound under various conditions. The stability of a chemical compound refers to its resistance to decomposition or reaction over time. For nitrosamines, key stability questions relate to their degradation in different environments (e.g., acidic, neutral, exposure to light) and their thermal stability.

Quantum chemical methods, particularly DFT, can be employed to model potential degradation pathways. acs.org For instance, the stability of the N-N bond is critical to the integrity of the nitrosamine functional group. Computational models can calculate the bond dissociation energy to estimate its strength. A common degradation pathway for nitrosamines is denitrosation (cleavage of the N-N=O group), which can be catalyzed by acidic conditions. nih.gov Theoretical models can simulate this reaction by calculating the energy profile, including the activation energy required for the reaction to proceed. This allows for a quantitative prediction of the compound's stability at a given pH.

For N-nitrosopyrrolidine, a related compound, experimental data shows it is stable at room temperature in neutral or alkaline aqueous solutions but is less stable in acidic solutions and is sensitive to UV light. nih.gov It can be inferred that this compound would exhibit similar properties. Computational methods can further elucidate this by modeling the photodecomposition pathways and calculating the energies involved. These in silico assessments help to predict storage stability and potential degradation in various matrices without the need for extensive experimental studies.

| Parameter Assessed | Computational Method | Predicted Outcome for this compound |

|---|---|---|

| Thermal Stability | DFT, Transition State Theory | Calculation of activation energy for thermal decomposition (e.g., N-N bond cleavage). Predicts the temperature at which degradation becomes significant. |

| Acid-Catalyzed Hydrolysis | DFT with Solvation Models | Modeling the protonation and subsequent denitrosation pathway. nih.gov Predicts lower stability in acidic conditions compared to neutral or alkaline pH. |

| Photostability | Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies to predict susceptibility to degradation upon exposure to UV light. |

| Bond Strength | DFT | Calculation of Bond Dissociation Energy (BDE) for the N-N bond to assess its inherent stability. |

Advanced Analytical Methodologies for 2,2 Dimethyl 1 Nitrosopyrrolidine Research

Sample Preparation and Enrichment Techniques

Sample preparation is a critical step in the analytical workflow, designed to isolate and concentrate target analytes from the sample matrix. thermofisher.com This process minimizes interferences and enhances the accuracy and reliability of subsequent analysis. thermofisher.com For nitrosamines, techniques like liquid-liquid extraction and solid-phase extraction are fundamental.

Liquid-Liquid Extraction Optimization

Liquid-Liquid Extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For nitrosamine (B1359907) analysis, various LLE strategies have been optimized to improve extraction efficiency and sample cleanup.

Salting-Out Liquid-Liquid Extraction (SALLE): This technique is particularly effective for extracting nitrosamines from complex aqueous matrices such as biological drug products. nih.gov In a typical SALLE procedure, a water-miscible organic solvent (e.g., acetonitrile) is added to the aqueous sample, followed by a high concentration of salt (e.g., sodium chloride). The salt decreases the solubility of the organic solvent in the aqueous phase, inducing the formation of two distinct layers and partitioning the target nitrosamines into the organic layer. A method developed for 13 nitrosamines in antibody drugs demonstrated recoveries between 75.4% and 114.7% using this approach. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized extraction technique that offers high enrichment factors. It involves the rapid injection of a mixture containing a small volume of extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for mass transfer of the analyte into the extraction solvent. One study on food samples combined microwave heating with DLLME, optimizing conditions to achieve detection limits between 0.1 and 0.5 µg/kg for seven nitrosamines. researchgate.net

The optimization of LLE parameters is key to achieving high recovery rates. Factors that are commonly adjusted include the choice of extraction and disperser solvents, the pH of the sample, the type and concentration of salt, and the volumes of the respective phases. researchgate.nettbzmed.ac.ir

Table 1: Comparison of Advanced Liquid-Liquid Extraction Techniques for Nitrosamine Analysis

Solid Phase Extraction Development for Trace Analysis

Solid Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up complex samples and concentrating analytes prior to chromatographic analysis. lcms.cz It is particularly valuable for trace analysis of nitrosamines in diverse matrices like drinking water, wastewater, and pharmaceutical ingredients. lcms.czrsc.orgnih.gov The U.S. EPA Method 521, for instance, specifies SPE for the analysis of nitrosamines in drinking water. lcms.cz

The principle of SPE involves passing a liquid sample through a cartridge containing a solid sorbent. The target analyte is retained on the sorbent while the matrix components pass through. The analyte is subsequently eluted with a small volume of an appropriate solvent. The choice of sorbent is critical for effective isolation.

Cation Exchange Sorbents: These are used for the extraction of compounds like pyrrolizidine (B1209537) alkaloids and their N-oxides, which share structural similarities with some nitrosamines. nih.gov

Carbon-Based Sorbents: Materials like Ambersorb 572 have been successfully used to extract N-nitrosodimethylamine (NDMA) from water samples, enabling detection limits as low as 10 ng/L. researchgate.net

Polymeric Sorbents: Various proprietary SPE cartridges are developed to isolate a broad range of nitrosamines from active pharmaceutical ingredients (APIs), effectively removing the bulk API which could otherwise interfere with detection. nih.gov

Developing an SPE method involves optimizing the conditioning, loading, washing, and elution steps to ensure maximum recovery of the analyte and efficient removal of interfering substances. nih.govnih.gov

Table 2: Application of Solid Phase Extraction in Nitrosamine Analysis

Chromatographic Separation Techniques for Complex Matrices

Chromatography is the cornerstone of nitrosamine analysis, providing the necessary separation of target analytes from other compounds within a sample extract. Both gas and liquid chromatography are widely employed, with the choice depending on the volatility and thermal stability of the specific nitrosamine. nih.govacs.org

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is well-suited for the analysis of volatile and semi-volatile nitrosamines. nih.gov The separation occurs as the volatilized compounds travel through a capillary column at different rates depending on their interaction with the column's stationary phase.

Injection Techniques: For volatile nitrosamines in solid or liquid matrices like pharmaceuticals, headspace (HS) sampling is a powerful technique. It involves heating the sample in a sealed vial and injecting a portion of the vapor phase into the GC, minimizing matrix contamination of the system. thermofisher.com Direct liquid injection is also common for liquid extracts. gcms.cz

Columns: Specialized capillary columns, such as the Rxi-624Sil MS, are designed to provide excellent separation and peak shapes for a wide range of nitrosamines in short analysis times. restek.com

Selective Detectors: Mass Spectrometry (MS) is the most common and powerful detector for GC analysis of nitrosamines. When operated in tandem (GC-MS/MS), it provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring, MRM), which significantly reduces background interference. gcms.cz A confirmatory method for N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR) involved monitoring for three characteristic ions for each compound. nih.gov

Table 3: Overview of Gas Chromatography Methods for Nitrosamine Analysis

Liquid Chromatography (LC) including UHPLC and HPLC

Liquid chromatography is a versatile and powerful technique that serves as a critical alternative to GC, particularly for nitrosamines that are less volatile, polar, or thermally unstable. rsc.orgnih.gov

HPLC and UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes than conventional High-Performance Liquid Chromatography (HPLC), resulting in significantly faster analysis times and improved separation efficiency. rsc.orgresearchgate.net

Chromatographic Conditions: Reversed-phase chromatography is most common, using columns like C18. lcms.czresearchgate.net Separation is achieved by pumping a pressurized liquid mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), through the column. lcms.cznih.gov Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization efficiency for mass spectrometry. rsc.orgnih.gov

Coupling to Mass Spectrometry: LC is almost always coupled with tandem mass spectrometry (LC-MS/MS) for nitrosamine analysis. This combination provides the high sensitivity and selectivity required to detect and quantify these compounds at the parts-per-billion (ppb) level or lower in complex matrices like pharmaceuticals and water. nih.govrsc.orgnih.gov A method for nine nitrosamines in a nebivolol (B1214574) drug product using LC-MS/MS achieved limits of quantification (LOQ) in the range of 9.85–19.62 ppb. nih.gov

Table 4: Liquid Chromatography Methods for Nitrosamine Separation

Spectroscopic and Spectrometric Detection Methods

Following chromatographic separation, highly specific and sensitive detection methods are required for the unambiguous identification and quantification of 2,2-Dimethyl-1-nitrosopyrrolidine.

Mass Spectrometry (MS): This is the predominant detection technique in modern nitrosamine analysis.

Tandem Mass Spectrometry (MS/MS): Using triple quadrupole (QqQ) instruments, MS/MS allows for Multiple Reaction Monitoring (MRM), where a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process is highly selective and is the gold standard for quantification in complex matrices. gcms.cz

High-Resolution Mass Spectrometry (HRMS): Instruments like the Q Exactive Orbitrap provide high-resolution, accurate-mass (HRAM) measurements. rsc.org This capability allows for the determination of an ion's elemental composition, providing a very high degree of confidence in its identification and helping to eliminate false positives from matrix interferences. lcms.czrsc.org

Ionization Techniques: For GC-MS, Electron Ionization (EI) is standard. gcms.cz For LC-MS, common atmospheric pressure ionization sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), chosen based on the analyte's properties. rsc.orgnih.gov

Photolysis Confirmation: A classic technique for confirming the presence of a nitrosamine involves exposing the sample extract to UV light. The N-NO bond is labile and cleaves upon UV irradiation. The disappearance of the corresponding chromatographic peak after photolysis provides strong confirmatory evidence of its identity. nih.gov

Colorimetric Detection: While less common for routine quantification, colorimetric methods are being explored for rapid screening. One novel method for NDMA detection uses UV light to facilitate a photonitrosation reaction with a naphtholsulfonate indicator. The resulting product complexes with iron(II) ions to form a green-colored compound that can be detected visually or with a spectrophotometer, achieving a detection limit of 0.66 ppm. nih.gov The structure of the resulting iron complex was characterized using advanced spectroscopic techniques, including Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Table 5: Summary of Detection and Confirmation Methods for Nitrosamine Research

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the identification and quantification of this compound.

In standard GC-MS analysis, the molecule undergoes ionization, typically via electron ionization (EI), and fragmentation. The resulting mass spectrum displays a unique pattern of fragment ions. For the closely related compound N-nitrosopyrrolidine (NPYR), characteristic ions monitored include the molecular ion at a mass-to-charge ratio (m/z) of 100, and key fragments at m/z 42 and m/z 30. nih.gov A confirmatory technique involves exposing the sample extract to UV light, which degrades the nitrosamine; the disappearance of the corresponding chromatographic peak provides strong evidence of its identity. nih.gov For this compound, with a molecular weight of 128.17 g/mol , a similar fragmentation pattern would be anticipated, adjusted for the higher mass of the molecular ion and fragments containing the dimethylated pyrrolidine (B122466) ring.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over lower-resolution MS. nih.gov HRMS instruments, such as Quadrupole-Time-of-Flight (QTOF) or Orbitrap systems, measure the m/z ratio of an ion with extremely high accuracy (typically to four or five decimal places). rsc.orgsciex.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, greatly increasing confidence in its identification and distinguishing it from other co-eluting compounds that may have the same nominal mass. nih.govrsc.org For instance, in the analysis of various nitrosamines, HRMS has been shown to achieve mass errors of less than 1 ppm. sciex.com This level of accuracy is invaluable for differentiating target analytes from matrix interferences, a common challenge in complex samples. sciex.comresearchgate.net

The combination of LC with HRMS is particularly powerful, offering a robust alternative to traditional GC-MS methods and enabling the detection of a broader range of nitrosamines. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity. smbstcollege.comethernet.edu.et

¹H NMR: In N-nitrosopyrrolidine, protons are observed for all four carbon atoms of the pyrrolidine ring. nih.gov For this compound, the two protons on C2 would be absent. Instead, a prominent singlet peak, integrating to six protons, would appear in the aliphatic region (likely around 1.0-1.5 ppm), representing the two chemically equivalent methyl groups at the C2 position. The signals for the protons on C3, C4, and C5 would remain, though their chemical shifts would be influenced by the adjacent dimethyl substitution.

¹³C NMR: The ¹³C spectrum of N-nitrosopyrrolidine shows four distinct signals for the four ring carbons. nih.gov In the this compound spectrum, one would expect to see:

A quaternary carbon signal for C2.

A new signal corresponding to the two equivalent methyl carbons.

Signals for C3, C4, and C5, with their shifts adjusted due to the structural change.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign all proton and carbon signals and confirm the atom connectivity, providing unequivocal structural proof. slideshare.netbbhegdecollege.com

Method Validation and Performance Metrics in Academic Settings

For analytical methods to be considered reliable in an academic research context, they must undergo validation to demonstrate their suitability for the intended purpose. europa.eu Key performance metrics include the limits of detection and quantification, reproducibility, and accuracy.

Limits of Detection and Quantification

The Limit of Detection (LOD) is the smallest concentration of an analyte that can be reliably detected, but not necessarily quantified, by an analytical method. vdi.de The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. vdi.deiupac.org These values are crucial for understanding the capabilities of a method, especially for trace analysis. For nitrosamines, these limits can vary significantly based on the analytical technique and the sample matrix.

The following table presents typical LOD and LOQ values for N-nitrosopyrrolidine (NPYR) and other nitrosamines using various advanced analytical methods, which are indicative of the performance expected for this compound.

| Compound | Method | Matrix | LOD | LOQ | Citation |

| N-nitrosopyrrolidine | GC-MS | Food | ~3 ng injected | - | nih.gov |

| N-nitrosopyrrolidine | LC-HRMS | Water | 0.4 - 12 ng/L | - | rsc.orgresearchgate.net |

| N-nitrosopyrrolidine | UV-Photolysis/CL | Water | - | - | researchgate.net |

| N-nitrosodimethylamine | LC-MS/MS | Drug Product | 0.20 ng/mL | 1.00 ng/mL | researchgate.net |

| Multiple Nitrosamines | HPLC-MS/MS (APCI) | Drug Substance | - | 0.4 ng/mL | nih.gov |

Reproducibility and Accuracy Assessments

Reproducibility (or precision) measures the closeness of agreement between results of measurements of the same analyte carried out under the same conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of a measured value to a standard or known value and is often assessed by analyzing spiked samples and calculating the percent recovery. researchgate.net

Regulatory guidelines suggest that for impurity analysis, accuracy should be within ±15% of the nominal concentration, and precision should be less than 15% RSD. sciex.com The table below summarizes typical accuracy and reproducibility data for nitrosamine analysis, reflecting the performance standards applicable to research on this compound.

| Analyte(s) | Method | Accuracy (% Recovery) | Precision (%RSD) | Citation |

| Nine Nitrosamines | LC-HRMS | 68-83% | - | rsc.orgresearchgate.net |

| Dimethylamine (precursor) | Ion Chromatography | 96-104% | - | nih.gov |

| N-nitrosodimethylamine | LC-MS/MS | 94.55-114.67% | 4.73-13.46% | researchgate.net |

| Ten Nitrosamines | Accurate Mass Spec | Within ±15% | <13.5% | sciex.com |

Chemical Degradation and Environmental Transformation Mechanisms of 2,2 Dimethyl 1 Nitrosopyrrolidine

Biotic Degradation Mechanisms (Microbial Chemical Transformation)

Microorganisms play a critical role in the environmental fate of many organic compounds through enzymatic degradation processes.

A variety of bacteria, particularly those common in the gastrointestinal tract and in soil and water, are capable of degrading nitrosamines. The microbial degradation of N-nitrosopyrrolidine has been observed, with studies showing that intestinal bacteria can break it down. The metabolic pathway used by these bacteria appears to be distinct from that of mammalian systems. In bacteria, NPYR is converted back to its parent amine (pyrrolidine) and nitrite (B80452) ion.

In mammalian systems and some microorganisms, the primary enzymes responsible for nitrosamine (B1359907) metabolism are from the cytochrome P450 (CYP) superfamily. These monooxygenase enzymes catalyze the α-hydroxylation of the carbon atom adjacent to the N-nitroso group, which is a key activation step leading to the breakdown of the molecule. Specifically, P450IIE1 has been identified as a highly active enzyme in the metabolism of NPYR researchgate.net. Another enzymatic process is denitrosation, where the nitroso group is cleaved from the amine, a reaction also mediated by cytochrome P450 enzymes nih.gov.

The rate and extent of microbial degradation of nitrosamines are influenced by several factors, including the chemical structure of the nitrosamine, its concentration, and environmental conditions such as pH and the presence of other nutrients.

Studies have shown that the degradation efficiency varies among different nitrosamines. In one study using intestinal bacteria, at low concentrations (<0.05 µmol/ml), approximately 30% of the added N-nitrosopyrrolidine was degraded. This was intermediate compared to diphenylnitrosamine (55% degraded) and dimethylnitrosamine (4% degraded), indicating that the cyclic structure of NPYR influences its susceptibility to microbial attack.

The concentration of the nitrosamine can also affect the degradation rate, with different relationships observed under growth and non-growth conditions. The presence and type of microbial consortia are also crucial. For instance, the bacterium Bacillus sp. LT1C, isolated from a drinking water biofilter, was able to biodegrade multiple nitrosamines, with removal ratios for five different nitrosamines ranging from 23.6% to 51.2%. The formation of nitrosamines can also be microbially mediated, depending on factors like pH, temperature, and the availability of amine and nitrite precursors.

Bacterial Degradation of Various Nitrosamines

| Nitrosamine Compound | % Degraded | Microbial System | Source |

|---|---|---|---|

| N-Nitrosopyrrolidine (NPYR) | ~30% | Intestinal Bacteria | |

| Diphenylnitrosamine | ~55% | Intestinal Bacteria | |

| Dimethylnitrosamine (NDMA) | ~4% | Intestinal Bacteria | |

| N-Nitrosomethylethylamine (NMEA) | 51.2% | Bacillus sp. LT1C |

Non-Biological Chemical Stability Investigations

Thermal Decomposition and Product Identification

When subjected to heat, N-nitrosamines can undergo decomposition, and in the case of N-nitrosopyrrolidine, it is known to emit toxic fumes of nitrogen oxides upon heating. nih.gov This suggests that a primary thermal degradation pathway involves the cleavage of the N-N bond, leading to the formation of nitric oxide (NO) and a pyrrolidinyl radical. The presence of dimethyl substitution at the 2,2-position in 2,2-Dimethyl-1-nitrosopyrrolidine would likely influence the stability of the resulting radical and subsequent reaction products.

General thermal degradation of amines and their derivatives can lead to the formation of a variety of smaller, volatile compounds. gassnova.no In the absence of specific experimental data for this compound, a hypothetical thermal decomposition could be proposed to yield smaller alkylamines, aldehydes, and ammonia, alongside nitrogen oxides.

Table 1: Potential Thermal Decomposition Products of this compound (Hypothetical)

| Potential Product | Chemical Formula | Potential Formation Pathway |

| Nitric Oxide | NO | Cleavage of the N-N bond |

| Nitrogen Dioxide | NO₂ | Oxidation of Nitric Oxide |

| 2,2-Dimethylpyrrolidine (B1580570) | C₆H₁₃N | Homolytic cleavage of the N-N bond |

| Smaller Alkylamines | e.g., CH₃NH₂, (CH₃)₂NH | Ring-opening and fragmentation reactions |

| Aldehydes | e.g., HCHO, CH₃CHO | Ring-opening and fragmentation reactions |

| Ammonia | NH₃ | Further degradation of amine fragments |

Note: This table is based on general principles of thermal decomposition of related compounds and requires experimental verification for this compound.

Oxidative Stability in Non-Biological Chemical Environments

The oxidative stability of this compound in non-biological settings is a key factor in determining its environmental persistence, particularly in water and soil where oxidative processes occur. Research on the oxidative degradation of the closely related N-nitrosopyrrolidine (NPYR) by advanced oxidation processes (AOPs), such as the ozone/UV process, reveals its susceptibility to oxidation.

In studies involving the O₃/UV process, a synergistic effect between ozone and UV radiation was observed in the degradation of NPYR. nih.govresearchgate.net This is attributed to the enhanced production of hydroxyl radicals (•OH), which are highly reactive and can readily attack the NPYR molecule. nih.gov The second-order rate constant for the reaction of NPYR with hydroxyl radicals has been determined to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.gov

The primary degradation pathways for NPYR in the O₃/UV process are believed to involve either the cleavage of the nitroso group to form nitric oxide, which is subsequently hydrolyzed, or the oxidation of amine intermediates by ozone, with nitrate being a major final product. nih.gov It is plausible that this compound would follow similar oxidative degradation pathways, although the reaction kinetics may be influenced by the steric hindrance and electronic effects of the two methyl groups at the 2-position.

Table 2: Oxidative Degradation Parameters for N-Nitrosopyrrolidine (NPYR)

| Parameter | Value | Reference |

| Second-order rate constant with •OH | 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹ | nih.gov |

| Second-order rate constant with O₃ | 0.31 (± 0.02) M⁻¹ s⁻¹ | nih.gov |

| Quantum yield by direct UV photolysis | 0.3 (± 0.01) | nih.gov |

Note: This data is for N-nitrosopyrrolidine and serves as an estimate for the behavior of this compound.

Degradation Product Profiling for Environmental Studies

Identifying the degradation products of this compound is essential for a comprehensive environmental risk assessment. While a specific degradation product profile for this compound is not detailed in the available literature, insights can be drawn from studies on other nitrosamines and related amine compounds.

The degradation of amine-based compounds in environmental or industrial processes can lead to a wide array of products. nih.govntnu.no These can be broadly categorized as general and solvent-specific degradation products. ntnu.no General products may include ammonia, smaller alkylamines, aldehydes, and some organic acids. ntnu.no

For N-nitrosopyrrolidine, oxidative degradation has been shown to yield nitrate as a major product. nih.gov The cleavage of the N-nitroso group is a key step, potentially leading to the formation of the corresponding secondary amine, 2,2-dimethylpyrrolidine, which could then undergo further degradation. The identification of such products is crucial as they may have their own toxicological profiles.

Table 3: Potential Degradation Products of this compound for Environmental Monitoring (Hypothetical)

| Potential Product | Chemical Formula | Significance in Environmental Studies |

| Nitrate | NO₃⁻ | Major end-product of oxidative degradation. nih.gov |

| 2,2-Dimethylpyrrolidine | C₆H₁₃N | Primary amine intermediate post-denitrosation. |

| Smaller Organic Acids | e.g., Formic acid, Acetic acid | Products of ring cleavage and further oxidation. |

| Ammonia | NH₃ | Common degradation product of nitrogenous organic compounds. ntnu.no |

Note: The identification and quantification of these products for this compound require specific analytical studies.

Emerging Research Frontiers for 2,2 Dimethyl 1 Nitrosopyrrolidine

Development of Novel Chemical Synthesis Strategies

The synthesis of 2,2-Dimethyl-1-nitrosopyrrolidine, while not extensively documented, can be projected based on established methodologies for N-nitrosamine formation. The primary route involves the reaction of a secondary amine with a nitrosating agent. acs.org In this case, the precursor would be 2,2-dimethylpyrrolidine (B1580570). sigmaaldrich.com

Novel synthesis strategies focus on optimizing reaction conditions to improve yield, purity, and safety, and exploring alternative nitrosating agents. A key pathway is the nitrosation of 2,2-dimethylpyrrolidine using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. acs.orgfda.gov The reaction mechanism proceeds via the protonation of the nitrite ion to form nitrous acid, which can then exist in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating agent. acs.org

Alternative and potentially more controlled strategies could involve the use of other nitrosating agents under milder or non-aqueous conditions. For example, ethyl nitrite has been used in the synthesis of the parent compound, N-nitrosopyrrolidine. orgsyn.org The development of such methods is crucial for producing analytical standards and for studying the compound's properties in controlled laboratory settings.

Table 1: Potential Nitrosating Agents for Synthesis of this compound

| Nitrosating Agent | Chemical Formula | Typical Conditions | Notes |

| Sodium Nitrite | NaNO₂ | Aqueous acid (e.g., HCl) | Common, inexpensive method; risk of side reactions. |

| Nitrosyl Chloride | NOCl | Aprotic solvent | Highly reactive; suitable for specific applications. |

| Dinitrogen Trioxide | N₂O₃ | Low temperature | Potent nitrosating agent, often formed in situ. |

| Ethyl Nitrite | C₂H₅ONO | Organic solvent | Offers a milder, more controlled reaction. orgsyn.org |

Elucidation of Undiscovered Chemical Transformation Pathways

The chemical reactivity of this compound is dictated by the N-nitroso group and influenced by the gem-dimethyl substituted pyrrolidine (B122466) ring. Research frontiers lie in exploring its metabolic fate and its degradation under various chemical conditions.

Metabolic Transformations: The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov A critical activation step is α-hydroxylation, the enzymatic oxidation of the carbon atom adjacent to the nitrosated nitrogen. nih.govacs.org For this compound, this would occur at the C5 position. This hydroxylation leads to an unstable intermediate that can ultimately generate a DNA-reactive diazonium ion. The gem-dimethyl group at the C2 position is sterically hindering and prevents hydroxylation at that site, meaning metabolic activation is likely directed exclusively to the C5 position. Elucidating the specific CYP isozymes responsible for this transformation and the kinetics of the reaction is a key research goal.

Chemical Degradation: Understanding how this compound behaves under various chemical conditions is crucial for developing removal and control strategies. Based on general nitrosamine (B1359907) chemistry, several transformation pathways can be investigated:

Reduction: The nitroso group can be reduced to form the corresponding hydrazine (B178648) (2,2-Dimethyl-1-aminopyrrolidine) or further to the parent amine (2,2-dimethylpyrrolidine) using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation. acs.org Milder reagents such as sodium dithionite (B78146) have also proven effective in destroying nitrosamines. acs.org

Oxidation: Strong oxidants, such as peracids, can oxidize the nitrosamine to the corresponding N-nitramine (2,2-Dimethyl-1-nitropyrrolidine). nih.gov

Denitrosation: Cleavage of the N-N bond can be achieved under specific conditions, for example, using hydrogen bromide in acetic acid, to regenerate the secondary amine. acs.orgnih.gov

Integration of Advanced Analytical and Computational Techniques